molecular formula C11H7BrO2 B044796 6-Bromo-2-naphthoic acid CAS No. 5773-80-8

6-Bromo-2-naphthoic acid

Cat. No. B044796
Key on ui cas rn: 5773-80-8
M. Wt: 251.08 g/mol
InChI Key: NPMCAVBMOTZUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218128B1

Procedure details

To a solution of 6-bromo-2-naphthalenecarboxylic acid (Compound M) 3.1 g, (12.43 mmol) in ethanol (30 ml, 23.55 g, 511.0 mmol) was added 18M sulfuric acid (2 ml). The solution was Tefluxed for 30 minutes, cooled to room temperature, and the reaction mixture partitioned between pentane (100 ml) and water (100 ml). The aqueous phase was extracted with pentane (100 ml) and the combined organic layers washed with saturated aqueous NaCl (100 ml), dried MgSO4), and concentrated to yield an off-white solid. Purification by flash chromatography (silica, 10% EtOAc-hexane) afforded the title compound as a white solid. 1H NMR (CDCl3): δ 8.58 (1H, br s), 8.10 (1H, dd, J=1.7, 9 Hz), 8.06 (1H, d, J=2 Hz), 7.83 (1H, d, J=9 Hz), 7.80 (1H, d, J=9 Hz), 7.62 (1H, dd, J=2, 9 Hz).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.[CH2:15](O)[CH3:16].S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture partitioned between pentane (100 ml) and water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with pentane (100 ml)
WASH
Type
WASH
Details
the combined organic layers washed with saturated aqueous NaCl (100 ml), dried MgSO4), and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 10% EtOAc-hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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